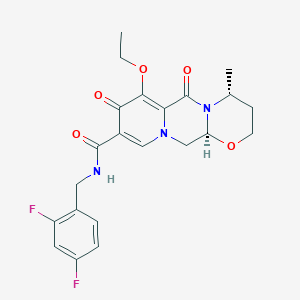

O-Ethyl Dolutegravir

Description

Structure

3D Structure

Properties

CAS No. |

1802141-49-6 |

|---|---|

Molecular Formula |

C22H23F2N3O5 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

InChI |

InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1 |

InChI Key |

MQZSNSSKVHOHIA-PXAZEXFGSA-N |

Isomeric SMILES |

CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |

Canonical SMILES |

CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Ester Derivatives of Dolutegravir

This technical guide provides a comprehensive overview of ethyl ester derivatives related to the potent HIV-1 integrase inhibitor, Dolutegravir. While the term "O-Ethyl Dolutegravir" does not correspond to a commonly described derivative, this document focuses on a known ethyl ester intermediate and the broader class of alkyl ester prodrugs of Dolutegravir, offering insights into their chemical structure, properties, and synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The "Dolutegravir Ethyl Ester Impurity": An Elucidation

During the synthesis of Dolutegravir, various intermediates and impurities can be formed. One such identified compound is an ethyl ester derivative, which is more accurately described as an intermediate in certain synthetic routes rather than a direct O-ethylation product of the final Dolutegravir molecule.

Chemical Structure and Identification

The compound commonly referred to as the "Dolutegravir ethyl ester impurity" has the formal chemical name: Ethyl (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylate .

Key identifying information for this compound is summarized in the table below.

| Identifier | Value |

| CAS Number | 2677842-37-2 |

| Molecular Formula | C₁₅H₁₈N₂O₆ |

| Molecular Weight | 322.32 g/mol |

It is crucial to note that this molecule represents the core tricyclic structure of Dolutegravir but lacks the characteristic 2,4-difluorobenzyl group found on the final active pharmaceutical ingredient.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this specific ethyl ester intermediate are not extensively available in the public domain. However, based on its structure, some general properties can be inferred. It is expected to be a solid at room temperature and have some degree of solubility in organic solvents. For comparison, the properties of the parent drug, Dolutegravir, are provided.

| Property | Dolutegravir Ethyl Ester Intermediate | Dolutegravir |

| Melting Point | Data not available | ~160.5 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in water |

| LogP | Data not available | ~2.1 |

Synthesis Overview

A specific, detailed experimental protocol for the synthesis of the "Dolutegravir ethyl ester impurity" is not explicitly published as a primary synthetic target. However, its structure suggests it arises as an intermediate or a byproduct in synthetic routes where ethyl-containing reagents are used in the construction of the pyridone ring system of Dolutegravir.

The following diagram illustrates a plausible synthetic pathway leading to this intermediate, based on known methods for constructing the Dolutegravir core.

Caption: A plausible synthetic pathway to the ethyl ester intermediate.

Experimental Protocol Considerations: A general procedure would likely involve the condensation of an ethyl acrylate derivative with an oxalyl chloride derivative, followed by a series of substitution and cyclization reactions. The use of ethyl 3-(dimethylamino)acrylate as a starting material would directly incorporate the ethyl ester functionality into the pyridinone ring precursor. The subsequent cyclization, potentially promoted by a Lewis acid such as magnesium bromide, would lead to the formation of the tricyclic core.

Dolutegravir Ester Prodrugs

A distinct and therapeutically relevant class of derivatives are the alkyl ester prodrugs of Dolutegravir. These compounds are intentionally synthesized to modify the pharmacokinetic properties of the parent drug, for example, to enhance lymphatic transport or to create long-acting injectable formulations.

Rationale and Design

The primary motivation for developing ester prodrugs of Dolutegravir is to improve its delivery to specific viral reservoirs, such as the mesenteric lymph nodes, and to enable the development of long-acting parenteral formulations, which can improve patient adherence. By attaching a lipophilic alkyl ester to the hydroxyl group of Dolutegravir, the resulting prodrug can be formulated in lipid-based systems to facilitate lymphatic uptake.

Synthesis and Structure of Alkyl Ester Prodrugs

The synthesis of these prodrugs typically involves the esterification of the hydroxyl group of Dolutegravir with a suitable alkylating agent, such as an acid chloride or anhydride, in the presence of a base.

The general workflow for the synthesis of Dolutegravir ester prodrugs is depicted below.

Caption: Synthesis of Dolutegravir alkyl ester prodrugs.

Illustrative Experimental Protocol for Ester Prodrug Synthesis: To a solution of Dolutegravir in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a base such as 4-dimethylaminopyridine (DMAP) and an appropriate long-chain fatty acid chloride (e.g., stearoyl chloride) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to yield the desired ester prodrug.

Biological Activity and Mechanism of Action

Dolutegravir ester prodrugs are designed to be inactive in their ester form. Upon administration, they are expected to be hydrolyzed by endogenous esterases to release the active parent drug, Dolutegravir. Therefore, the mechanism of antiviral action is that of Dolutegravir itself, which is the inhibition of the HIV-1 integrase enzyme. By binding to the active site of integrase, Dolutegravir blocks the strand transfer step of retroviral DNA integration, which is essential for the HIV replication cycle.

The following diagram illustrates the proposed mechanism of action for a Dolutegravir ester prodrug.

Caption: Prodrug activation and mechanism of action.

Conclusion

While "this compound" is not a standard nomenclature for a known derivative, this guide has shed light on two relevant classes of ethyl-containing compounds related to Dolutegravir. The "Dolutegravir ethyl ester impurity" is an important process-related substance for chemists involved in the synthesis of Dolutegravir to be aware of. On the other hand, the deliberately synthesized alkyl ester prodrugs of Dolutegravir represent a promising strategy for improving the therapeutic profile of this important antiretroviral agent. Further research into the properties and applications of these ester derivatives will continue to be of high interest to the scientific community.

References

Synthesis Pathway of O-Ethyl Dolutegravir Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway of O-Ethyl Dolutegravir, a known impurity of the antiretroviral drug Dolutegravir. The formation of this impurity is of significant interest for process control and quality assurance in the manufacturing of Dolutegravir. This document provides a plausible synthetic route, detailed experimental protocols derived from analogous reactions, and quantitative data to support researchers and professionals in the field.

Introduction

This compound, chemically named (4R, 12aS)-N-(2, 4-Difluorobenzyl)-7-ethoxy-4-methyl-6, 8-dioxo-3, 4, 6, 8, 12, 12a-hexahydro-2H-pyrido[1′, 2′:4, 5]pyrazino[2, 1-b][1][2]oxazine-9-carboxamide (CAS No. 1802141-49-6), is a process-related impurity in the synthesis of Dolutegravir.[2][3] Its structure is highly similar to the active pharmaceutical ingredient (API), with an ethyl ether at the C-7 position instead of a hydroxyl group. The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

This guide focuses on the likely synthetic origin of this compound, which is believed to be formed during the cyclization step in the synthesis of the Dolutegravir core structure when using an ethoxy-substituted pyridinone precursor.

Synthesis Pathway

The formation of this compound is intrinsically linked to the synthesis of Dolutegravir itself. A key intermediate in several reported synthetic routes for Dolutegravir is an ethoxy-substituted pyridinone derivative. The final tricyclic core of Dolutegravir is typically formed through a cyclization reaction of this intermediate with (R)-3-amino-1-butanol. If the ethoxy group at the C-7 position is not cleaved during or after this cyclization, the resulting product is this compound.

The plausible synthesis pathway for this compound is a one-step cyclization reaction from a key precursor:

Starting Material: Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

Reactant: (R)-3-amino-1-butanol

Product: this compound

This reaction involves the formation of the fused 1,3-oxazinane ring system. The aldehyde moiety of the starting material reacts with the amino and hydroxyl groups of (R)-3-amino-1-butanol to form the heterocyclic core.[4]

Quantitative Data

While specific yield and purity data for the synthesis of this compound as a primary target are not extensively published, data from the synthesis of its enantiomer (O-Ethyl ent-Dolutegravir) and related Dolutegravir synthesis steps can provide valuable insights.

| Product | Starting Material | Reaction | Yield | Purity (HPLC) | Reference |

| O-Ethyl ent-Dolutegravir | Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate and (S)-3-amino-1-butanol | Cyclization | Good | Not Reported | Garrepalli et al., 2022[1][4] |

| (4S,12aR)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido [1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9- carboxamide | O-Ethyl ent-Dolutegravir | De-ethylation | 70% | 99.03% | Garrepalli et al., 2022[1][4] |

| Dolutegravir Tricyclic Acid | Aldehyde precursor and (R)-3-aminobutanol | Cyclization | 66% (isolated) | Not Reported | Moodley et al., 2023[5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the reported synthesis of its enantiomer and the general synthesis of the Dolutegravir core.[1][4]

Synthesis of (4R, 12aS)-N-(2, 4-Difluorobenzyl)-7-ethoxy-4-methyl-6, 8-dioxo-3, 4, 6, 8, 12, 12a-hexahydro-2H-pyrido[1′, 2′:4, 5]pyrazino[2, 1-b][1][2]oxazine-9-carboxamide (this compound)

-

Materials:

-

Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate (1 equivalent)

-

(R)-3-amino-1-butanol (1.2 equivalents)

-

Toluene

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

To a solution of ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate in toluene, add (R)-3-amino-1-butanol.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

-

Characterization:

-

The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The purity should be assessed by HPLC.

-

Logical Relationships and Experimental Workflow

The synthesis of this compound is a critical step to understand for impurity profiling. The following diagrams illustrate the synthesis pathway and the general experimental workflow.

References

- 1. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

O-Ethyl Dolutegravir: Unraveling an Impurity in Dolutegravir Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone of modern antiretroviral therapy. The intricate multi-step synthesis of this complex molecule can inadvertently lead to the formation of various impurities, which necessitates rigorous control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, origin, and characterization of a specific process-related impurity: O-Ethyl Dolutegravir. Through an examination of the Dolutegravir synthesis process, this document elucidates the likely formation mechanism of this ether impurity, details analytical methodologies for its detection and quantification, and provides insights into control strategies. This guide is intended to serve as a valuable resource for researchers, process chemists, and quality control analysts involved in the development and manufacturing of Dolutegravir.

Introduction to Dolutegravir and its Impurities

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) indicated for the treatment of Human Immunodeficiency Virus (HIV-1) infection. Its chemical structure features a complex polycyclic framework with multiple chiral centers, making its synthesis a significant challenge. The manufacturing process of Dolutegravir involves several chemical transformations, and like any multi-step synthesis, it is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, solvents, or degradation of the drug substance itself. Regulatory agencies worldwide mandate strict control over impurity levels in pharmaceutical products to ensure patient safety.

A number of process-related impurities and degradation products of Dolutegravir have been identified and characterized.[1] One such impurity, which has been identified and is crucial to control, is this compound. This document will focus specifically on this ether impurity, exploring its origins within the synthetic process and the analytical techniques used for its identification and quantification.

Discovery and Origin of this compound

This compound, identified by the CAS number 1802141-49-6, is a process-related impurity that can be formed during the synthesis of Dolutegravir.[2][3] Its structure is characterized by the substitution of the enolic hydroxyl group at the C-7 position of the Dolutegravir core with an ethoxy group.

Proposed Formation Mechanism

The formation of this compound is primarily attributed to the presence of ethanol in the reaction or purification steps of the Dolutegravir synthesis. Dolutegravir possesses an enolic hydroxyl group which, under certain conditions, can undergo O-alkylation. The most plausible mechanism for the formation of this compound is an acid-catalyzed etherification reaction.

Several synthetic routes for Dolutegravir have been published, and many of them utilize ethanol as a solvent, particularly during the final purification or salt formation steps.[4] In the presence of acidic conditions, which may be introduced intentionally or arise from residual acidic reagents, the enolic hydroxyl group of Dolutegravir can be protonated, making it a better leaving group (water). Subsequently, ethanol, acting as a nucleophile, can attack the resulting carbocation, leading to the formation of the O-ethyl ether.

The following diagram illustrates the proposed acid-catalyzed formation of this compound from Dolutegravir in the presence of ethanol.

While less likely, a base-catalyzed Williamson-ether-like synthesis could also be a potential, albeit minor, pathway if a suitable ethylating agent is present in a basic environment. However, the more common use of ethanol as a solvent in acidic or neutral conditions points towards the acid-catalyzed mechanism as the primary route of formation.

A structurally similar impurity, O-methyl ent-dolutegravir, has been synthesized and characterized, and its formation involves the cleavage of an ethoxy moiety followed by methylation, further supporting the reactivity of the enolic hydroxyl group towards alkylation.[5]

Analytical Characterization and Data

The identification and quantification of this compound in Dolutegravir drug substance rely on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic and Mass Spectrometric Data

Reverse-phase HPLC (RP-HPLC) is the standard method for separating Dolutegravir from its impurities.[5][6] this compound, being more lipophilic than Dolutegravir due to the replacement of a hydroxyl group with an ethoxy group, would be expected to have a longer retention time on a C18 or C8 column under typical reversed-phase conditions.

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, its presence would be monitored and controlled to within the limits specified by regulatory bodies such as the ICH. Forced degradation studies of Dolutegravir under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been performed to identify potential degradation products.[7][8][9] Although these studies do not specifically report the formation of this compound, they establish the analytical methods capable of detecting such impurities.

The molecular weight of this compound is 447.44 g/mol , which is 28.05 g/mol higher than that of Dolutegravir (419.38 g/mol ), corresponding to the addition of a C₂H₄ group.[10] This mass difference is readily detectable by mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dolutegravir | 1051375-16-6 | C₂₀H₁₉F₂N₃O₅ | 419.38 |

| This compound | 1802141-49-6 | C₂₂H₂₃F₂N₃O₅ | 447.44 |

Spectroscopic Data

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the analysis and potential isolation of this compound. These are based on published methods for Dolutegravir and its other impurities.

General Analytical HPLC Method for Impurity Profiling

This method is a representative example for the separation of Dolutegravir and its related substances.

-

Column: C8 (150 x 4.6 mm, 5 µm) or equivalent.[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]

-

Mobile Phase B: Methanol.[5]

-

Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B. The specific gradient profile would need to be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV at 240 nm.[5]

-

Injection Volume: 10 µL.

Sample Preparation for Impurity Analysis

-

Standard Preparation: A known concentration of Dolutegravir reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Sample Preparation: The Dolutegravir drug substance is accurately weighed and dissolved in the diluent to a known concentration.

-

Spiked Sample Preparation: To confirm the identity of the this compound peak, a sample of Dolutegravir can be spiked with a synthesized or isolated standard of the impurity.

Conceptual Protocol for Isolation of this compound

Should the need arise to isolate this compound for characterization, a preparative HPLC method would be employed.

-

Column: A larger-bore preparative C18 or C8 column.

-

Mobile Phase: A volatile mobile phase system (e.g., using ammonium formate or acetate instead of trifluoroacetic acid) to facilitate subsequent removal.

-

Fraction Collection: The eluent corresponding to the this compound peak is collected.

-

Post-Collection Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the isolated impurity.

Control Strategies

The control of this compound formation in the manufacturing process of Dolutegravir is crucial. The primary strategies include:

-

Solvent Selection: Avoiding or minimizing the use of ethanol in the final synthesis and purification steps, especially where acidic conditions are present. Alternative solvents with a lower propensity for O-alkylation should be considered.

-

pH Control: Maintaining a neutral or slightly basic pH during work-up and purification steps can significantly reduce the rate of acid-catalyzed etherification.

-

Temperature Control: Lowering the temperature of reaction and purification steps involving ethanol can decrease the rate of impurity formation.

-

In-Process Controls (IPCs): Implementing IPCs to monitor the levels of this compound at critical process steps allows for early detection and corrective action.

-

Purification: Developing robust purification methods, such as recrystallization or chromatography, that can effectively remove this compound from the final API.

Conclusion

This compound is a known process-related impurity in the synthesis of Dolutegravir, likely formed through the O-alkylation of the enolic hydroxyl group in the presence of ethanol, particularly under acidic conditions. While not extensively detailed in publicly available literature, its existence is confirmed, and its control is a critical aspect of ensuring the quality and safety of Dolutegravir. This technical guide has provided a comprehensive overview of the likely origin of this impurity, along with analytical methodologies for its detection and strategies for its control. A thorough understanding of the formation and characteristics of such impurities is paramount for the development of robust and well-controlled manufacturing processes for complex APIs like Dolutegravir. Further research into the specific conditions that favor the formation of this compound and the development of highly specific analytical methods for its quantification will continue to be of great value to the pharmaceutical industry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dolutegravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Dolutegravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Spectroscopic Characterization of O-Ethyl Dolutegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize O-Ethyl Dolutegravir, a derivative of the potent HIV integrase inhibitor, Dolutegravir. While direct experimental data for this compound is not extensively published, this document outlines the expected spectroscopic profiles based on the known data of Dolutegravir and related impurities, such as O-methyl ent-dolutegravir.[1][2] The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed to assist researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the structural analysis of the molecule and comparison with spectroscopic data of Dolutegravir and its analogs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-O-CH₂-CH₃) | 4.0 - 4.2 | Quartet (q) | ~7.0 |

| Ethyl (-O-CH₂-CH₃) | 1.3 - 1.5 | Triplet (t) | ~7.0 |

| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) | - |

| Methine Protons | 4.5 - 5.5 | Multiplet (m) | - |

| Methylene Protons | 2.0 - 4.0 | Multiplet (m) | - |

| Methyl Proton | 1.5 - 1.7 | Doublet (d) | ~6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons | 160 - 180 |

| Aromatic/Olefinic Carbons | 110 - 160 |

| Ethyl (-O-CH₂-CH₃) | 60 - 70 |

| Aliphatic Carbons | 15 - 60 |

| Ethyl (-O-CH₂-CH₃) | 14 - 16 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Method |

| [M+H]⁺ | 448.16 | ESI+ |

| [M+Na]⁺ | 470.14 | ESI+ |

M represents the molecular ion of this compound.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide, Ketone) | 1650 - 1750 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-F Stretch | 1000 - 1350 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Add a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, drying gas flow rate of 5-10 L/min, and a source temperature of 100-150 °C.

-

Record the mass spectrum over a relevant m/z range (e.g., 100-1000).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Caption: Workflow for Infrared Spectroscopy Analysis.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection.[1] The intricate multi-step synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, O-Ethyl Dolutegravir has been identified as a potential impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and control strategies, tailored for professionals in the field of drug development and manufacturing.

Characterization of this compound

This compound is a derivative of Dolutegravir where the enolic hydroxyl group at the C-7 position of the pyrimidone ring is etherified with an ethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (4R,12aS)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][3]oxazine-9-carboxamide |

| CAS Number | 1802141-49-6 |

| Molecular Formula | C22H23F2N3O5 |

| Molecular Weight | 447.44 g/mol |

Formation Pathway of this compound

The formation of this compound is primarily attributed to the presence of ethanol in the reaction mixture during the synthesis of Dolutegravir, particularly in steps involving the manipulation of the enolic hydroxyl group. The enolate intermediate of Dolutegravir, a potent nucleophile, can react with ethylating agents present as starting materials, reagents, or residual solvents.

A likely precursor that can lead to the formation of this compound is ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate.[4][5] The presence of ethoxy groups in this intermediate and the use of ethanol as a solvent in subsequent steps can contribute to the formation of the O-ethylated impurity. The proposed mechanism involves the alkylation of the enolic hydroxyl group of the Dolutegravir core structure.

Analytical Methodologies for Detection and Quantification

The control of this compound relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the detection and quantification of this impurity in Dolutegravir API and drug products.

Typical HPLC Method Parameters

Several studies have reported HPLC methods for the analysis of Dolutegravir and its impurities.[6][7] A representative method is summarized below.

Table 2: Representative HPLC Method Parameters for Dolutegravir Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of Dolutegravir and impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Column Temperature | 30°C |

Method Validation Parameters

A validated analytical method is crucial for accurate quantification of this compound. Key validation parameters according to ICH Q2(R1) guidelines are summarized in Table 3. Specific values for this compound would need to be established during method validation.

Table 3: Typical Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank, placebo, and other impurities at the retention time of this compound. |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Accuracy (% Recovery) | Typically 80-120% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0% |

| Robustness | No significant changes in results with deliberate variations in method parameters. |

Acceptance Criteria

The acceptance criteria for process-related impurities are governed by regulatory guidelines such as ICH Q3A(R2).[8][9] The limits for a specific impurity like this compound are not explicitly defined in public pharmacopeias but are typically established by the manufacturer based on toxicological data and the manufacturing process capability. The ICH Q3A guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For Dolutegravir, with a daily dose of 50 mg, the following thresholds would generally apply:

Table 4: ICH Q3A Thresholds for Impurities in Dolutegravir

| Threshold | Limit (% of API) |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

Any impurity present at a level above the identification threshold must be structurally characterized, and any impurity exceeding the qualification threshold requires toxicological assessment to ensure its safety.

Experimental Protocols

Synthesis of a Key Intermediate Prone to O-Ethylation

The synthesis of ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a critical stage where precursors to this compound can be introduced. A general synthetic approach is outlined below, based on literature procedures for similar structures.[10]

Protocol:

-

Reaction Setup: A solution of a suitable starting material, such as a 3-amino-1-butanol derivative, is prepared in an appropriate solvent (e.g., toluene).

-

Addition of Reagents: A polyfunctionalized substrate is added to the reaction mixture in the presence of an acid catalyst (e.g., acetic acid).

-

Reaction Conditions: The reaction is typically heated to facilitate the formation of the desired intermediate.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified using techniques like column chromatography.

General Protocol for HPLC Analysis of Dolutegravir Impurities

Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water).

-

Prepare a stock solution of Dolutegravir API.

-

Prepare working standard solutions and sample solutions at the desired concentrations.

-

-

Chromatographic System:

-

Equilibrate the HPLC system with the mobile phase.

-

Set the column temperature and detector wavelength as per the validated method.

-

-

Injection and Data Acquisition:

-

Inject the blank, standard solutions, and sample solutions.

-

Acquire the chromatograms and integrate the peaks.

-

-

Calculation:

-

Calculate the amount of this compound in the sample using the peak area response of the standard.

-

References

- 1. drugs.com [drugs.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Blog Details [chemicea.com]

- 4. bohrium.com [bohrium.com]

- 5. tandfonline.com [tandfonline.com]

- 6. longdom.org [longdom.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

O-Ethyl Dolutegravir: An Inquiry into Potential Pharmacological Activity and a Review of Dolutegravir Metabolism and Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a highly effective second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection.[1][2][3] Its favorable resistance profile, once-daily dosing, and good tolerability have made it a preferred agent in various treatment regimens.[2][4] The metabolic fate of dolutegravir is well-characterized, primarily involving glucuronidation and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes.[5][6][7] This has led to scientific interest in the potential pharmacological activities of its metabolites and synthetic derivatives.

This technical guide addresses the inquiry into the potential pharmacological activity of a specific, hypothetical derivative, O-Ethyl Dolutegravir. A comprehensive review of existing scientific literature reveals a notable absence of data for a compound explicitly named this compound. Therefore, this document will focus on the known metabolic pathways of dolutegravir and the pharmacological activities of its characterized metabolites and other synthetic derivatives. This approach provides a scientifically grounded framework for understanding what might be expected from novel dolutegravir analogs.

Metabolism of Dolutegravir

The primary route of dolutegravir metabolism in humans is glucuronidation, with oxidative metabolism representing a minor pathway.[5][6]

Primary Metabolic Pathway: Glucuronidation

The most significant metabolic pathway for dolutegravir is the formation of an ether glucuronide.[5][6] This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[5][7] The resulting metabolite is pharmacologically inactive and is the main biotransformation product found in both plasma and urine.[5][6]

Secondary Metabolic Pathways: Oxidation

Oxidative metabolism of dolutegravir is mediated by cytochrome P450 enzymes, particularly CYP3A4.[5][6][7] This pathway accounts for a smaller fraction of dolutegravir's overall metabolism.[6] Studies have also identified CYP1A1 and CYP1B1 as enzymes involved in the formation of certain oxidative metabolites, which may be relevant in specific populations such as smokers.[1]

A mass balance study using radiolabeled [14C]dolutegravir provided a quantitative overview of its metabolic fate. The majority of the administered dose is recovered in the feces (64.0%) and urine (31.6%).[5][6] Unchanged dolutegravir is the predominant component in plasma, indicating minimal presystemic clearance.[5][6]

Table 1: Major Metabolites of Dolutegravir

| Metabolite | Formation Pathway | Primary Enzyme(s) | Percentage of Administered Dose Excreted | Pharmacological Activity |

| Ether Glucuronide | Glucuronidation | UGT1A1 | 18.9% (in urine) | Inactive |

| M1 | N-dealkylation | CYP1A1, CYP1B1 | Not specified | Not specified |

| M4 | Aldehyde formation | CYP1A1, CYP1B1 | Not specified | Not specified |

| M5 | Aldehyde formation | CYP1A1, CYP1B1 | Not specified | Not specified |

| Benzylic Hydroxylated Metabolite | Oxidation | CYP3A4 | 7.9% of the dose | Not specified |

Pharmacological Activity of Dolutegravir Derivatives

While information on this compound is not available, research into other derivatives of dolutegravir has revealed potential therapeutic applications beyond HIV treatment. Notably, the synthesis and evaluation of dolutegravir derivatives bearing 1,2,3-triazole moieties have demonstrated significant anti-tumor activity.[8][9]

These studies suggest that the dolutegravir scaffold can be modified to create new chemical entities with distinct pharmacological profiles. The anti-cancer effects of these derivatives have been attributed to the induction of apoptosis, inhibition of cell proliferation, and an increase in reactive oxygen species (ROS) levels in cancer cells.[8][9]

Table 2: In Vitro Anti-proliferative Activity of Selected Dolutegravir-1,2,3-triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| 5e | Huh7 (Liver Cancer) | 2.64 |

| 5p | Huh7 (Liver Cancer) | 5.42 |

| 9e | PC-9 (Lung Cancer) | Not specified |

| 9p | H460 (Lung Cancer) | Not specified |

Data extracted from studies on dolutegravir derivatives with anti-tumor activity.[8][9]

Experimental Protocols

Mass Balance and Metabolism Studies of Dolutegravir

A common methodology to determine the metabolic fate of a drug is a mass balance study using a radiolabeled version of the compound.

-

Subject Dosing : Healthy male subjects are administered a single oral dose of [14C]dolutegravir.[5][6]

-

Sample Collection : Blood, plasma, urine, and feces are collected at specified intervals post-dose.[10]

-

Radioactivity Measurement : Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting.

-

Metabolite Profiling : High-performance liquid chromatography (HPLC) is used to separate the parent drug from its metabolites.[10]

-

Metabolite Identification : Mass spectrometry (MS), often in tandem (LC-MS/MS), is employed to determine the chemical structures of the metabolites.[10]

In Vitro Anti-proliferative Assays for Dolutegravir Derivatives

The anti-tumor activity of dolutegravir derivatives is typically assessed using a variety of in vitro cell-based assays.

-

Cell Culture : Human cancer cell lines (e.g., Huh7, HepG2, PC-9, H460) are cultured in appropriate media and conditions.[8][9]

-

Compound Treatment : Cells are treated with varying concentrations of the dolutegravir derivatives for a specified period (e.g., 24 or 48 hours).[9]

-

Cell Viability Assessment (CCK8 Assay) : A Cell Counting Kit-8 (CCK8) assay is used to measure cell viability. This colorimetric assay provides a quantitative measure of metabolically active cells.[9]

-

Apoptosis Analysis (LIVE/DEAD Staining) : To visualize and quantify apoptosis, cells are stained with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).[9]

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds in inhibiting cell growth.

Visualizations

Signaling Pathways and Workflows

Caption: Figure 1: Metabolic Pathways of Dolutegravir.

Caption: Figure 2: In Vitro Anti-Cancer Screening Workflow.

Conclusion

While there is no publicly available information on the pharmacological activity of this compound, a thorough understanding of dolutegravir's metabolism provides a foundation for predicting the properties of its derivatives. The primary metabolites of dolutegravir are largely inactive. However, the dolutegravir chemical scaffold has been successfully modified to produce derivatives with novel pharmacological activities, such as anti-tumor effects. This suggests that further exploration of dolutegravir analogs could be a promising avenue for drug discovery in therapeutic areas beyond HIV. For researchers interested in the potential of this compound, de novo synthesis and subsequent in vitro and in vivo evaluation would be necessary to characterize its pharmacological profile.

References

- 1. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolutegravir - a review of the pharmacology, efficacy, and safety in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dolutegravir - Wikipedia [en.wikipedia.org]

- 4. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. Synthesis and antitumor activity of dolutegravir derivatives bearing 1,2,3-triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.lib.umn.edu [pubs.lib.umn.edu]

In Silico Prediction of O-Ethyl Dolutegravir Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, valued for its high efficacy and barrier to resistance. As with any therapeutic agent, understanding the toxicological profile of its metabolites and derivatives is paramount for ensuring patient safety. This technical guide provides a comprehensive framework for the in silico prediction of the toxicity of O-Ethyl Dolutegravir, a putative derivative of Dolutegravir.

This document outlines a systematic, computer-aided approach to forecast potential adverse effects, thereby guiding further preclinical development and minimizing the reliance on extensive experimental testing in the early stages of drug discovery. The methodologies described herein leverage established computational toxicology techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to assess a range of relevant toxicity endpoints.

This compound: Structure and Metabolic Context

This compound is not a widely reported metabolite or derivative in the scientific literature. For the purpose of this guide, we will infer its structure as an ethyl ether derivative of the parent molecule, Dolutegravir, at the benzylic hydroxyl group, a known site of oxidation.[1][2] The canonical SMILES string for Dolutegravir is CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O. The proposed structure for this compound would therefore involve the ethylation of this hydroxyl group.

Dolutegravir is primarily metabolized by uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) and to a lesser extent by cytochrome P450 3A (CYP3A).[1] Minor oxidative metabolites have also been identified.[1][2] Understanding these pathways is crucial as the introduction of an ethyl group could alter the metabolic fate and potentially lead to the formation of novel, reactive metabolites.

In Silico Toxicity Prediction Workflow

The in silico toxicity assessment of this compound will follow a tiered, integrated workflow. This approach combines data from multiple computational models to build a comprehensive toxicity profile.

Experimental Protocols

Physicochemical Property Prediction

Objective: To calculate fundamental physicochemical properties of this compound that influence its pharmacokinetic and toxicokinetic behavior.

Methodology:

-

Input: The 2D structure of this compound in SMILES or SDF format.

-

Software: Utilize computational tools such as ADMETlab 2.0, ADMET-AI, or commercial software like ADMET Predictor®.[3][4]

-

Parameters to be Calculated:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient)

-

LogS (aqueous solubility)

-

pKa (acid dissociation constant)

-

Topological Polar Surface Area (TPSA)

-

-

Output: A tabulated summary of the predicted physicochemical properties.

ADMET Prediction

Objective: To obtain a broad overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.

Methodology:

-

Input: The 2D structure of this compound.

-

Web Servers/Software: Employ platforms like ADMETlab 2.0 or ADMET-AI which provide predictions for a wide range of ADMET endpoints.[4]

-

Predicted Endpoints:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: CYP450 enzyme inhibition (e.g., CYP3A4, CYP2D6), sites of metabolism.

-

Excretion: Renal organic cation transporter (OCT2) inhibition.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, carcinogenicity.

-

-

Output: A comprehensive table summarizing the predicted ADMET properties with associated confidence scores or probabilities.

QSAR Modeling for Specific Toxicity Endpoints

Objective: To develop or utilize existing Quantitative Structure-Activity Relationship (QSAR) models to predict specific toxicity endpoints relevant to antiretroviral drugs.

Methodology:

-

Endpoint Selection: Based on the known toxicities of Dolutegravir and other antiretrovirals, prioritize endpoints such as:

-

Dataset Collection: Curate high-quality datasets of compounds with known experimental data for the selected toxicity endpoints from databases like ChEMBL, PubChem, and the FDA Adverse Event Reporting System (FAERS).

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D descriptors) using software like PaDEL-Descriptor or Mordred.

-

Model Building and Validation:

-

Split the dataset into training and test sets.

-

Employ machine learning algorithms such as Random Forest, Support Vector Machines, or Gradient Boosting to build the QSAR models.

-

Rigorously validate the models using internal (cross-validation) and external validation techniques to assess their predictive power (e.g., calculating accuracy, sensitivity, specificity, and AUC-ROC for classification models).

-

-

Prediction for this compound: Input the calculated molecular descriptors for this compound into the validated QSAR models to obtain a prediction for each toxicity endpoint.

-

Output: A table of predicted toxicity classifications or quantitative values with associated confidence levels.

Molecular Docking for Target-Specific Toxicity

Objective: To investigate the potential interaction of this compound with key protein targets associated with toxicity.

Methodology:

-

Target Selection: Identify protein targets implicated in the known toxicities of antiretrovirals, for example:

-

hERG potassium channel: Associated with cardiotoxicity.

-

PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor): Nuclear receptors involved in drug-induced liver injury.

-

Mitochondrial polymerase gamma: A target for some nucleoside reverse transcriptase inhibitors leading to mitochondrial toxicity.[7]

-

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.

-

The software will predict the binding pose and estimate the binding affinity (e.g., docking score in kcal/mol).

-

-

Analysis of Interactions: Visualize the docked complex to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site.

-

Output: A table summarizing the docking scores and a visualization of the predicted binding mode for each target protein.

Data Presentation: Predicted Toxicity Profile of this compound

The following tables summarize the hypothetical predicted toxicity data for this compound based on the described in silico methodologies.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 447.43 g/mol |

| LogP | 2.8 |

| Aqueous Solubility | -3.5 (log mol/L) |

| pKa (strongest acidic) | 8.5 |

| TPSA | 105.2 Ų |

Table 2: Predicted ADMET Profile

| Parameter | Prediction | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | 0.92 |

| Caco-2 Permeability | Moderate | 0.78 |

| Distribution | ||

| BBB Penetration | Low | 0.85 |

| Plasma Protein Binding | High (>90%) | 0.95 |

| Metabolism | ||

| CYP3A4 Inhibitor | Yes | 0.65 |

| CYP2D6 Inhibitor | No | 0.88 |

| Excretion | ||

| OCT2 Inhibitor | Yes | 0.72 |

| Toxicity | ||

| Ames Mutagenicity | Negative | 0.91 |

| hERG Inhibition | Low Risk | 0.83 |

| Hepatotoxicity | Potential Risk | 0.68 |

| Carcinogenicity | Negative | 0.89 |

Table 3: QSAR-Based Toxicity Predictions

| Toxicity Endpoint | Prediction | Applicability Domain |

| Hepatotoxicity | Positive | Within Domain |

| Nephrotoxicity | Negative | Within Domain |

| Cardiotoxicity (hERG) | Negative | Within Domain |

| Mitochondrial Toxicity | Indeterminate | On the Edge |

| Mutagenicity | Negative | Within Domain |

Table 4: Molecular Docking Results

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| hERG K+ Channel | -7.2 | Tyr652, Phe656 |

| Pregnane X Receptor (PXR) | -9.5 | Arg410, His407 |

| Mitochondrial Polymerase γ | -6.8 | Asp1135, Glu1136 |

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Perturbation

Based on the predicted interaction with the Pregnane X Receptor (PXR), a key regulator of drug metabolism and disposition, this compound may perturb signaling pathways related to xenobiotic metabolism and potentially contribute to drug-induced liver injury.

QSAR Model Development Workflow

The development of a robust QSAR model is a critical component of the toxicity prediction pipeline.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the toxicity prediction of this compound. By integrating data from physicochemical property prediction, broad ADMET profiling, specific QSAR modeling, and target-focused molecular docking, a robust preliminary toxicity assessment can be achieved. The hypothetical data presented suggests that while this compound may have a generally favorable safety profile, there is a potential risk of hepatotoxicity that warrants further investigation. The provided workflows and methodologies offer a blueprint for the early-stage safety evaluation of novel drug candidates, facilitating a more efficient and informed drug development process. It is imperative to note that in silico predictions should always be followed by targeted in vitro and in vivo experimental validation.

References

- 1. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. ARV DRUG TOXICITY - Antiretroviral Therapy for HIV Infection in Infants and Children: Towards Universal Access - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Toxicity of HIV Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 9. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

O-Ethyl Dolutegravir: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for conducting solubility and stability studies on O-Ethyl Dolutegravir. Due to the limited availability of public data for this specific derivative, the quantitative data and experimental protocols presented herein are based on studies of the parent compound, Dolutegravir. These should be considered as a starting point for the investigation of this compound.

Introduction

This compound is an ether derivative of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for formulation development, ensuring bioavailability, and defining storage conditions. This guide outlines the key experimental protocols and data considerations for the comprehensive assessment of this compound.

Solubility Profile

The solubility of an API is a determining factor in its absorption and overall bioavailability. The following sections detail the expected solubility of Dolutegravir in various solvents, which can serve as a baseline for studies on this compound.

Solubility Data for Dolutegravir

The following table summarizes the reported solubility of Dolutegravir in different media. It is anticipated that this compound, being a more lipophilic derivative, may exhibit different solubility characteristics.

| Solvent/Medium | Solubility of Dolutegravir | Reference |

| Water | Insoluble | [1] |

| Ethanol | Insoluble | [1] |

| DMSO | 83 mg/mL | [1] |

| Oleic Acid | 34 ± 0.87 mg/mL | [2] |

| Tween 80 | 23.58 ± 0.18 mg/mL | [2] |

| Acconon MC 8-2 EP | 34.56 ± 3.18 mg/mL | [2] |

| Phosphate Buffer pH 6.8 | Highest solubility among tested aqueous buffers | [3] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, DMSO)

-

Volumetric flasks

-

Orbital shaker incubator

-

Centrifuge

-

HPLC system with a validated analytical method for this compound

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flasks in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Stability Profile

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to predict the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies of Dolutegravir

The following table summarizes the degradation of Dolutegravir under various stress conditions. Similar studies should be conducted for this compound to understand its intrinsic stability.

| Stress Condition | Reagents and Conditions | Degradation of Dolutegravir (%) | Reference |

| Acid Hydrolysis | 2 N HCl, reflux for 30 min | 5.67 | [4] |

| Base Hydrolysis | 1 M NaOH, 60°C, 2 hours | 5.44 | [5] |

| Oxidative | 20% H₂O₂, 30 min | 4.28 | [4] |

| Thermal | 105 °C, 6 hours | 4.09 | [4] |

| Photolytic | UV chamber, 2 hours | 1.35 | [5] |

| Neutral Hydrolysis | - | 0.43 | [4] |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an acidic solution (e.g., 1 N HCl). Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add a basic solution (e.g., 0.1 N NaOH). Keep the solution at room temperature or heat for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 105°C) for a specified duration.

-

Photolytic Degradation: Expose the solid drug substance and its solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-PDA method. The peak purity of the main peak should be assessed to ensure no co-eluting degradation products.

Mechanism of Action of Dolutegravir

Dolutegravir inhibits HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition prevents the integration of the viral DNA into the host cell's genome. It is presumed that this compound, if active, would share a similar mechanism of action.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential pharmaceutical agent. This guide provides a comprehensive overview of the necessary studies, leveraging data and protocols from the parent compound, Dolutegravir. The successful execution of these experiments will provide the critical data needed for formulation design, analytical method development, and the establishment of appropriate storage and handling procedures for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dolutegravir, a critical antiretroviral medication for the treatment of HIV infection. The document details the formation of Dolutegravir and its process-related impurities, offering insights into the reaction pathways and byproducts. The synthesis of Dolutegravir is a complex process that can result in the formation of several related compounds, the understanding of which is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Synthesis of Dolutegravir

The synthesis of Dolutegravir has evolved since its initial development, with newer methods aiming for improved yield, cost-effectiveness, and environmental friendliness. A common strategy involves a multi-step process starting from commercially available materials.[1]

A key intermediate in many synthetic routes is (4R,12aS)‐7‐methoxy‐4‐methyl‐6,8‐dioxo‐3,4,6,8,12,12a‐hexahydro‐2H‐pyrido[1′,2′:4,5]pyrazino[2,1‐b][2][3]oxazine‐9‐carboxylic acid.[2][4] The synthesis often involves the construction of the fused 1,3-oxazinane ring, followed by several transformation steps.[4] One of the initial routes developed by GlaxoSmithKline started from 4-methoxyacetoacetic acid methyl ester.[5] More recent, optimized procedures have been developed to be more efficient.[6] For instance, a three-step synthetic strategy has been reported to prepare Dolutegravir in a better yield compared to earlier step-by-step procedures.[5]

The final steps of the synthesis typically involve the coupling with 2,4-difluorobenzylamine and a subsequent de-methylation step to yield Dolutegravir.[5]

Formation of Related Compounds and Impurities

The manufacturing process of Dolutegravir is associated with the formation of several impurities that need to be monitored and controlled.[3] These impurities can arise from starting materials, intermediates, or side reactions during the synthesis. The identification and characterization of these impurities are essential for process optimization and quality control of the API.[7]

During the development of Dolutegravir, six major impurities were identified using HPLC and LC-MS analysis.[2][4] Some of the key identified impurities include:

-

Enantiomer (4S, 12aR): The synthesis of this diastereomeric impurity has been explored, often starting from a common ester intermediate and reacting it with the corresponding (S)-3-amino-1-butanol.[3][4]

-

Impurity B: An alternative and more environmentally friendly synthetic route for this impurity has been developed.[3]

-

Ethoxy Acetamide: This impurity has also been synthesized for use as a reference standard.[3][7]

-

O-methyl ent-dolutegravir: This impurity is synthesized in a three-step process involving the construction of a fused 1,3-oxazinane ring, cleavage of an ether moiety, and subsequent methylation.[2][4]

-

N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide: The synthesis of this impurity involves a multi-step method including keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and finally deprotection of the keto group.[2][4]

-

Dimer Impurity: A multi-step method starting from ethyl 4-chloro acetoacetate has been used to synthesize a new or dimer impurity.[2][4]

The synthesis and characterization of these impurities are crucial for their use as reference standards in analytical methods to ensure the purity of Dolutegravir.[2][7]

Data Presentation

Table 1: Summary of Yields for Dolutegravir Synthesis and Related Compounds

| Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |

| Dolutegravir | Building block 4 | CH₃SO₃H, Acetonitrile, (R)-2-aminobutanol, 2,4-difluorobenzylamine | Medium | |

| Dolutegravir | Intermediate 6 | 2,4-difluorobenzylamine, Demethylation | - | [5] |

| Dolutegravir | - | Three-step continuous synthesis | Better than step-by-step | [5] |

| Bictegravir | - | 2,4,6-trifluorobenzylamine | 87% | [5] |

| Enantiomer (4S, 12aR) | Common ester intermediate | (S)-3-amino-1-butanol | Good |

Note: A dash (-) indicates that a specific quantitative yield was not provided in the cited source.

Experimental Protocols

Synthesis of O-methyl ent-dolutegravir[2][4]

-

Step 1: Construction of the fused 1,3-oxazinane ring. Detailed reactants and conditions for this step were not explicitly provided in the search results.

-

Step 2: Cleavage of the –OEt ether moiety. Detailed reactants and conditions for this step were not explicitly explicitly provided in the search results.

-

Step 3: Methylation. The resulting intermediate is methylated to afford the target compound, O-methyl ent-dolutegravir. Detailed reactants and conditions for this step were not explicitly provided in the search results.

Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide[2][4]

-

Keto group protection: The keto group of the starting material is protected.

-

Ester hydrolysis: The ester moiety is hydrolyzed.

-

Acid chloride formation: The resulting carboxylic acid is converted to its acid chloride.

-

Reaction with amine: The acid chloride is reacted with an appropriate amine.

-

Keto group deprotection: The protecting group on the keto functional group is removed to yield the final product.

Synthesis of a Dimer Impurity[2][4]

-

Starting Material: Ethyl 4-chloro acetoacetate.

-

Ether derivative preparation: An ether derivative is prepared from the starting material.

-

Keto group protection: The keto group is protected.

-

Ester hydrolysis: The ester group is hydrolyzed.

-

Amide derivative preparation: An amide derivative is formed via in situ acid chloride formation.

-

Keto group deprotection: The keto group is deprotected over a longer duration to yield the target dimer impurity.

Mandatory Visualization

Caption: A simplified synthetic pathway for Dolutegravir.

Caption: Formation of key impurities during Dolutegravir synthesis.

Caption: Workflow for the synthesis and characterization of impurities.

References

- 1. Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

A Preliminary Investigation into the Biological Effects of O-Ethyl Dolutegravir: A Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature and clinical data on O-Ethyl Dolutegravir are scarce. This document, therefore, presents a preliminary investigation based on the well-established biological profile of its parent compound, Dolutegravir. It is hypothesized that this compound may act as a prodrug, with its biological effects being mediated through its conversion to Dolutegravir. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding for future research.

Introduction to Dolutegravir

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2][3][4] It is a potent antiviral agent that targets the HIV integrase enzyme, which is crucial for the replication of the virus.[1] By inhibiting this enzyme, Dolutegravir effectively blocks the integration of viral DNA into the host cell's genome, thereby halting the viral life cycle.[1] Dolutegravir is known for its high barrier to resistance and favorable pharmacokinetic profile, allowing for once-daily dosing.[4][5]

Postulated Mechanism of Action of this compound

It is postulated that this compound, upon administration, undergoes enzymatic conversion to the active compound, Dolutegravir. The subsequent mechanism of action would then mirror that of Dolutegravir.

The primary target of Dolutegravir is the HIV-1 integrase enzyme. This enzyme facilitates the integration of the reverse-transcribed viral DNA into the host chromosome in a two-step process: 3'-processing and strand transfer. Dolutegravir potently inhibits the strand transfer step by binding to the active site of the integrase enzyme.[1][6] This action prevents the covalent linkage of the viral DNA to the host cell's DNA, a critical step for viral replication.[1]

Quantitative Data on Dolutegravir's In Vitro Activity

The following table summarizes the in vitro antiviral activity of Dolutegravir against various HIV strains. These values provide a benchmark for the expected potency of this compound, assuming efficient conversion to the active form.

| HIV Strain | Assay Type | EC50 (nM) | Reference |

| HIV-1 (Wild-Type) | Single-cycle assay | 1.3 | [7][8] |

| HIV-2 (Group A, Wild-Type) | Single-cycle assay | 1.9 | [7][8] |

| HIV-2 (Group B, Wild-Type) | Single-cycle assay | 2.6 | [7][8] |

| HIV-1NL4-3 | Single-cycle assay | 1.5 ± 0.6 | [2] |

| HIV-2ROD9 | Single-cycle assay | 2.3 ± 0.7 | [2] |

Experimental Protocols

To investigate the biological effects of this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key experiments.

Objective: To determine the inhibitory activity of this compound and its presumed active metabolite, Dolutegravir, against the HIV-1 integrase enzyme.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends

-

Target DNA

-

Assay buffer (e.g., MOPS, DTT, MgCl2)

-

This compound and Dolutegravir standards

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and Dolutegravir.

-

In a 96-well plate, combine the recombinant HIV-1 integrase, the viral DNA substrate, and the test compound dilutions.

-

Incubate the mixture to allow for the binding of the inhibitor to the enzyme.

-

Add the target DNA to initiate the strand transfer reaction.

-

Incubate to allow the integration to occur.

-

Stop the reaction and quantify the amount of integrated product using a suitable detection method (e.g., fluorescence or radioactivity).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Objective: To assess the antiviral efficacy of this compound in a cellular context.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Cell culture medium and supplements

-

This compound and Dolutegravir standards

-

Cell viability reagent (e.g., MTT, XTT)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed the susceptible cells in a 96-well plate.

-

Prepare serial dilutions of this compound and Dolutegravir.

-

Add the compound dilutions to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Measure the extent of viral replication by quantifying a viral marker (e.g., p24 antigen) or by assessing cell viability (cytopathic effect).

-

Calculate the EC50 value, the concentration of the compound that reduces viral replication by 50%.

Pharmacokinetics and Metabolism